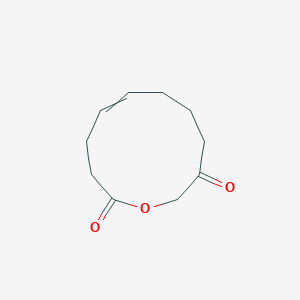

1-Oxacycloundec-5-ene-2,10-dione

Beschreibung

1-Oxacycloundec-5-ene-2,10-dione is a macrocyclic lactone featuring an 11-membered oxygen-containing ring (oxacyclo), a double bond at position 5, and two ketone groups at positions 2 and 10. Its unique structure confers distinct physicochemical properties, including conformational flexibility, polarity, and reactivity.

Eigenschaften

CAS-Nummer |

89908-75-8 |

|---|---|

Molekularformel |

C10H14O3 |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

1-oxacycloundec-5-ene-2,10-dione |

InChI |

InChI=1S/C10H14O3/c11-9-6-4-2-1-3-5-7-10(12)13-8-9/h1,3H,2,4-8H2 |

InChI-Schlüssel |

MAIGIJZGSWHLFA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC=CCCC(=O)OCC(=O)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Oxacycloundec-5-ene-2,10-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-Oxacycloundec-5-ene-2,10-dione often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxacycloundec-5-ene-2,10-dione undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, hydroxylamine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-Oxacycloundec-5-ene-2,10-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Medicine: Research has explored its potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is used in the production of polymers and other advanced materials due to its stability and reactivity

Wirkmechanismus

The mechanism by which 1-Oxacycloundec-5-ene-2,10-dione exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites and modulate biological pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s closest structural analogs include other macrocyclic lactones and cyclic ketones. Key differentiating factors are ring size , functional group arrangement , and reactivity (Table 1).

Table 1: Structural and Functional Comparison

| Compound Name | Ring Size | Functional Groups | Double Bond | Key Properties/Applications |

|---|---|---|---|---|

| 1-Oxacycloundec-5-ene-2,10-dione | 11 | Lactone, two ketones | Position 5 | High polarity; potential bioactivity |

| Cyclopentadecanolide | 15 | Lactone | None | Low volatility; fragrance industry |

| Cyclododecanone | 12 | Single ketone | None | Industrial solvent; polymer precursor |

| Oxacyclotridecan-2-one | 13 | Lactone | None | Research focus on ring strain |

Key Observations:

- Double Bond: The unsaturation at position 5 in 1-Oxacycloundec-5-ene-2,10-dione increases rigidity and may facilitate π-π interactions in biological systems, a feature absent in saturated analogs like cyclododecanone.

- Ketone vs. Lactone: The dual ketone groups in the target compound enhance polarity, improving solubility in polar solvents compared to monofunctional lactones (e.g., oxacyclotridecan-2-one).

Reactivity and Stability

- Hydrolysis: The lactone group in 1-Oxacycloundec-5-ene-2,10-dione is susceptible to hydrolysis under acidic or basic conditions, similar to other macrocyclic lactones. However, the adjacent ketones may stabilize intermediates, altering degradation pathways compared to cyclopentadecanolide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.